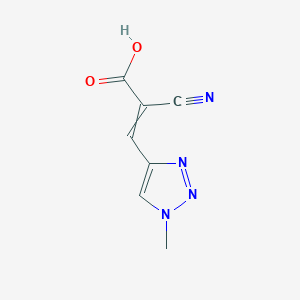![molecular formula C30H35N3O4 B12497230 Methyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B12497230.png)
Methyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoate is a complex organic compound that belongs to the class of piperazine derivatives This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzylpiperazine Moiety: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form 4-benzylpiperazine.
Introduction of the Phenoxyacetyl Group: The next step involves the acylation of 4-benzylpiperazine with 4-(propan-2-yl)phenoxyacetyl chloride in the presence of a base such as triethylamine.
Formation of the Benzoate Ester: The final step involves the esterification of the resulting intermediate with methyl 3-amino-4-hydroxybenzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylpiperazine moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.
Biological Research: It is used as a tool compound to study receptor-ligand interactions, enzyme inhibition, and cellular signaling pathways.
Industrial Applications: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Methyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating neurotransmitter activity. The phenoxyacetyl group may enhance the compound’s binding affinity and selectivity for these targets, leading to its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzylpiperazine: A simpler analog that lacks the phenoxyacetyl and benzoate ester groups.
Methyl 3-amino-4-hydroxybenzoate: A precursor in the synthesis of the target compound, lacking the benzylpiperazine and phenoxyacetyl groups.
4-(Propan-2-yl)phenoxyacetic acid: Another precursor, lacking the benzylpiperazine and benzoate ester groups.
Uniqueness
Methyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoate is unique due to the combination of its structural features, which confer specific pharmacological properties. The presence of the benzylpiperazine moiety, phenoxyacetyl group, and benzoate ester allows for a diverse range of chemical reactions and biological interactions, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C30H35N3O4 |
|---|---|
Molekulargewicht |
501.6 g/mol |
IUPAC-Name |
methyl 4-(4-benzylpiperazin-1-yl)-3-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C30H35N3O4/c1-22(2)24-9-12-26(13-10-24)37-21-29(34)31-27-19-25(30(35)36-3)11-14-28(27)33-17-15-32(16-18-33)20-23-7-5-4-6-8-23/h4-14,19,22H,15-18,20-21H2,1-3H3,(H,31,34) |
InChI-Schlüssel |
LMQHWQYIDMPKNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl pyridine-3-carboxylate](/img/structure/B12497152.png)
![N-{2-[(2-aminoethyl)carbamoyl]ethyl}-2,4-dihydroxy-3,3-dimethylbutanamide](/img/structure/B12497158.png)
![1-{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2-(morpholin-4-yl)ethane-1,2-dione](/img/structure/B12497163.png)
![2-[2-(4-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12497165.png)
![N-[3-(trifluoromethoxy)phenyl]glycinamide](/img/structure/B12497168.png)
![5-[[(1S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-5-oxo-pentanoic acid](/img/structure/B12497170.png)
![2-{(2E)-2-[(3,5-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12497171.png)
![5-Chloro-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B12497174.png)
![Naphtho[1,2-b]benzofuran-7-ylboronic acid](/img/structure/B12497194.png)

![5-[[2-[(2-Chlorophenyl)methoxy]-1-naphthalenyl]methylene]-2,4-imidazolidinedione](/img/structure/B12497208.png)
![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12497209.png)

![5-{2-Amino-4-chloropyrrolo[2,3-D]pyrimidin-7-YL}-2-(hydroxymethyl)oxolan-3-OL](/img/structure/B12497220.png)
